

# ZN148: A Comparative Guide to a Novel Metalloβ-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The rise of carbapenem-resistant Gram-negative bacteria, largely driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. With no clinically approved MBL inhibitors currently available, the development of novel agents to counteract this resistance mechanism is a critical area of research. This guide provides a comparative analysis of **ZN148**, a promising MBL inhibitor, against other key inhibitors in development, including taniborbactam, and discusses its performance relative to combinations like cefepime-zidebactam and meropenem-vaborbactam, which have limited or no direct activity against MBLs.

### **Mechanism of Action: A Key Differentiator**

**ZN148** distinguishes itself through its mechanism of action. It is a zinc-chelating MBL inhibitor that demonstrates time-dependent, irreversible inhibition of MBLs.[1][2][3] This is achieved by removing the essential zinc ions from the active site of the enzyme. Evidence suggests that after **ZN148** exposure, the addition of exogenous zinc only partially restores MBL activity, pointing towards an irreversible inhibitory process.[1][3] This contrasts with the reversible, competitive inhibition mechanism of the boronate-based inhibitor, taniborbactam. Vaborbactam is primarily a serine- $\beta$ -lactamase inhibitor with very weak activity against MBLs.[4] Zidebactam, in the combination cefepime-zidebactam, does not directly inhibit MBLs but acts as a  $\beta$ -lactam enhancer.



### Mechanism of MBL Inhibition



Click to download full resolution via product page

Figure 1: Contrasting mechanisms of MBL inhibition.

### In Vitro Potency: A Head-to-Head Comparison

Direct comparison of the potency of MBL inhibitors can be challenging due to differing assay conditions and mechanisms of inhibition. For irreversible inhibitors like **ZN148**, the efficiency of inactivation (kinact/KI) is a more relevant parameter than the inhibition constant (Ki) used for reversible inhibitors like taniborbactam.

Table 1: In Vitro Inhibitory Activity against Key Metallo-β-Lactamases



| Inhibitor     | Enzyme                | Inhibition<br>Parameter | Value (μM) |
|---------------|-----------------------|-------------------------|------------|
| ZN148         | NDM-1                 | Ki                      | 310[5]     |
| VIM-2         | Ki                    | 24[5]                   |            |
| NDM-1         | kinact/KI (min-1mM-1) | 0.19[2]                 |            |
| VIM-2         | kinact/KI (min-1mM-1) | 6.6[2]                  | -          |
| Taniborbactam | NDM-1                 | IC50                    | 0.24[6]    |
| NDM-9         | IC50                  | >60[6]                  |            |
| VIM-2         | Ki                    | 0.019                   | -          |
| Vaborbactam   | NDM-1                 | IC50                    | 631        |
| VIM-1         | IC50                  | 398                     |            |
| VIM-2         | IC50                  | 316                     | -          |
| IMP-1         | IC50                  | 126                     |            |

Note: Direct comparison of Ki and IC50 values between different studies should be interpreted with caution due to potential variations in experimental conditions. The kinact/KI for **ZN148** highlights its time-dependent inactivation efficiency.

### **Restoration of Carbapenem Activity**

The primary goal of an MBL inhibitor is to restore the efficacy of carbapenem antibiotics. **ZN148**, in combination with meropenem, has demonstrated significant potentiation of activity against a large collection of MBL-producing clinical isolates.

Table 2: Meropenem MIC Reduction in the Presence of MBL Inhibitors



| Organism Type                          | Antibiotic Combination    | Key Findings                                            |
|----------------------------------------|---------------------------|---------------------------------------------------------|
| MBL-producing Enterobacterales (n=234) | Meropenem + ZN148 (50 μM) | Meropenem MIC reduced to ≤2 mg/L in >98% of strains.[2] |
| MBL-producing Enterobacterales         | Cefepime + Zidebactam     | Inhibited 94.9% of isolates at ≤8 μg/ml.[7]             |
| MBL-producing K. pneumoniae            | Meropenem + Taniborbactam | Potent activity observed in vitro.                      |
| MBL-producing Enterobacterales         | Meropenem + Vaborbactam   | Limited to no activity.[4]                              |

# **In Vivo Efficacy**

Preclinical in vivo studies in murine infection models provide crucial insights into the therapeutic potential of these inhibitors.

Table 3: Summary of In Vivo Efficacy in Murine Models



| Inhibitor<br>Combination    | Infection Model                  | Bacterial Strain                                                        | Key Outcome                                                                                  |
|-----------------------------|----------------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------------------------------------|
| Meropenem + ZN148           | Neutropenic peritonitis          | NDM-1-producing K.<br>pneumoniae                                        | Significantly lower CFU in peritoneal fluid and blood compared to meropenem alone. [1][2][6] |
| Cefepime +<br>Taniborbactam | Neutropenic thigh infection      | Serine-β-lactamase-<br>producing<br>Enterobacterales & P.<br>aeruginosa | Potent in vivo activity against cefepime-resistant isolates.[8]                              |
| Cefepime +<br>Zidebactam    | Neutropenic lung/thigh infection | VIM-expressing P.<br>aeruginosa                                         | Effective inhibition of target PBPs and potent bactericidal activity.[9]                     |
| Meropenem +<br>Vaborbactam  | Not applicable against<br>MBLs   | KPC-producing<br>Enterobacterales                                       | Effective against serine-carbapenemase producers.[10]                                        |

# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The MIC of carbapenems in combination with MBL inhibitors is determined by broth microdilution following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).





Click to download full resolution via product page

Figure 2: Workflow for MIC determination.

# Enzyme Inhibition Kinetics (kinact/KI Determination for Irreversible Inhibitors)

The kinetic parameters for irreversible inhibitors like **ZN148** are determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.

 Enzyme and Inhibitor Preparation: Purified MBL enzyme and a stock solution of ZN148 are prepared in an appropriate buffer.



- Inactivation Reaction: The enzyme is pre-incubated with various concentrations of ZN148 for different time intervals.
- Activity Measurement: At each time point, an aliquot of the inactivation mixture is diluted into a solution containing a chromogenic substrate (e.g., nitrocefin) to measure the residual enzyme activity.
- Data Analysis: The observed rate of inactivation (kobs) is determined for each inhibitor concentration. A plot of kobs versus the inhibitor concentration is then used to determine the inactivation rate constant (kinact) and the inhibition constant (KI).

### In Vivo Murine Peritonitis Model

This model is used to assess the in vivo efficacy of antimicrobial agents in a systemic infection.





Click to download full resolution via product page

**Figure 3:** Workflow for the murine peritonitis model.

### Conclusion

**ZN148** represents a promising step forward in the fight against MBL-producing pathogens. Its unique irreversible mechanism of action through zinc chelation offers a distinct advantage. While direct comparative data with other MBL inhibitors under identical conditions is still



emerging, the available in vitro and in vivo evidence demonstrates its potential to restore carbapenem efficacy. Continued research and clinical development will be crucial to fully elucidate the therapeutic role of **ZN148** and other novel MBL inhibitors in combating the growing threat of antimicrobial resistance.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ZN148 Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZN148 Is a Modular Synthetic Metallo-β-Lactamase Inhibitor That Reverses Carbapenem Resistance in Gram-Negative Pathogens In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New boronate drugs and evolving NDM-mediated beta-lactam resistance PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative activities of novel beta-lactamase inhibitors, 6-exomethylene penamsulfones (CH1240, CH2140) in experimental mouse infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Characteristics of New Delhi Metallo-β-Lactamase-1 Show Unexpected Difference to Other MBLs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ZN148: A Comparative Guide to a Novel Metallo-β-Lactamase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15605679#zn148-versus-other-metallo-lactamase-inhibitors]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com